Methyl 2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Methyl 2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative featuring a methyl ester at position 3 and a 4-(methylthio)benzamido substituent at position 2.
Properties
IUPAC Name |
methyl 2-[(4-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S2/c1-22-18(21)15-13-5-3-4-6-14(13)24-17(15)19-16(20)11-7-9-12(23-2)10-8-11/h7-10H,3-6H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMLOVUOLSOZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydrobenzo[b]thiophene core, which is known for its role in various bioactive molecules. The presence of the methylthio group and the benzamide moiety enhances its biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains. The activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a mechanism that could be harnessed for treating inflammatory diseases .
Anticancer Properties
There is emerging evidence that compounds with similar structures possess anticancer activity. Studies have shown that certain tetrahydrobenzo[b]thiophenes can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell survival and proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress levels within cells, contributing to their anticancer effects .
Case Studies
- Antimicrobial Screening : A study screened various derivatives of thiophene for antimicrobial activity against Mycobacterium species. Results indicated that certain modifications enhanced activity significantly, suggesting potential for developing new antibiotics .
- Anti-inflammatory Trials : In vitro studies demonstrated that compounds with a similar structure inhibited the release of TNF-alpha and IL-6 in macrophage cultures, indicating their potential as anti-inflammatory agents .
- Cancer Cell Line Studies : Research involving human cancer cell lines revealed that tetrahydrobenzo[b]thiophenes could induce apoptosis through caspase activation and mitochondrial dysfunction .
Data Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Anticancer Activity
- Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates: Derivatives with electron-withdrawing groups (e.g., p-Br, Compound S8) showed enhanced cytotoxicity against A-549 lung cancer cells (IC₅₀ ≈ 10⁻⁴ M), comparable to adriamycin .
- Ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate : Lacking the methylthio group, this compound exhibited moderate activity, highlighting the importance of substituent electronics .
Antibacterial Activity
- Methyl 2-[(3-carboxy-1-oxopropyl)amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 25): Demonstrated potent antibacterial effects due to the carboxylic acid moiety, suggesting polar groups enhance target binding .
Ester Group Influence
Key Structural Modifications and SAR Trends
Q & A
Q. What are the standard synthetic routes for preparing Methyl 2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its analogs?
The compound is synthesized via a multi-step protocol involving cyclocondensation, acylation, and purification. For example, intermediates like methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate are first prepared using cyclohexanone, methyl cyanoacetate, sulfur, and diethylamine in methanol under reflux . Subsequent acylation with 4-(methylthio)benzoyl chloride or analogous reagents in dry CH₂Cl₂ under nitrogen yields the target compound. Critical steps include stoichiometric control (e.g., 1.2 equivalents of anhydrides) and reflux duration (overnight). Purification typically employs reverse-phase HPLC with gradients (e.g., MeCN:H₂O) to achieve >95% purity .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretches at ~3300–3400 cm⁻¹) .
- ¹H/¹³C NMR : Confirms structural integrity via chemical shifts (e.g., methyl ester protons at δ 3.78 ppm, aromatic protons in the benzamido group) .
- LC-MS/HRMS : Validates molecular weight and purity (e.g., [M+H]⁺ peaks matching theoretical values) .
- Melting point analysis : Assesses crystallinity and batch consistency (e.g., typical range: 200–220°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies between expected and observed NMR/IR signals may arise from tautomerism, impurities, or conformational flexibility. For example, unexpected NH proton splitting in NMR could indicate hydrogen bonding or rotameric forms. To address this:
Q. What strategies optimize reaction yields in large-scale synthesis?
Yield optimization hinges on:
- Stoichiometric precision : Excess acylating agents (1.2–1.5 eq) improve conversion rates .
- Solvent selection : Anhydrous CH₂Cl₂ minimizes side reactions during acylation .
- Catalysis : Introducing DMAP (4-dimethylaminopyridine) accelerates acylation kinetics .
- Workup protocols : Gradient HPLC (30%→100% MeCN in H₂O) enhances recovery of polar byproducts .
Q. How does the 4-(methylthio)benzamido substituent influence biological activity?
The 4-(methylthio) group enhances lipophilicity, improving membrane permeability in antibacterial assays . Comparative SAR studies show that electron-donating substituents (e.g., methylthio) on the benzamido moiety increase activity against Gram-positive bacteria by 2–4× compared to unsubstituted analogs . Mechanistic studies (e.g., molecular docking) suggest this group interacts with hydrophobic pockets in bacterial enzyme targets .
Q. What methodological considerations apply when evaluating stability under physiological conditions?
- pH stability : Test compound integrity in buffers (pH 2–9) via LC-MS to simulate gastrointestinal and plasma environments.
- Thermal stability : Monitor decomposition at 37°C over 72 hours using TGA-DSC .
- Light sensitivity : Conduct photostability studies under ICH Q1B guidelines to assess degradation pathways .
Q. How can substituent effects on the tetrahydrobenzo[b]thiophene core be systematically studied?
- Parallel synthesis : Prepare derivatives with varied substituents (e.g., tert-butyl, phenyl) at the 6-position to probe steric effects .
- Electrochemical profiling : Use cyclic voltammetry (e.g., as in ) to correlate electronic properties (e.g., HOMO/LUMO levels) with redox-mediated biological activity .
- Crystallography : Solve X-ray structures to link substituent bulkiness to conformational constraints in the thiophene ring .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Analog Preparation
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Acylation reagent | 1.2 eq anhydride | Maximizes conversion | |
| Solvent | Dry CH₂Cl₂ | Minimizes hydrolysis | |
| Purification | Reverse-phase HPLC | Removes polar byproducts | |
| Reaction time | 12–18 hours (reflux) | Balances completion vs. degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
